4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile
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Overview
Description
4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile is an organic compound with the molecular formula C13H23N3 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound are less documented. similar compounds are often synthesized using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors may also be explored for more efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-cyclopentylpiperazine: Another piperidine derivative with similar structural features.
Cyclopentylamine: A simpler compound with a cyclopentyl group attached to an amine.
Uniqueness
4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl group, a methyl group, and a piperidine ring makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H23N3 |
---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-[cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C13H23N3/c1-15-9-7-13(11-14,8-10-15)16(2)12-5-3-4-6-12/h12H,3-10H2,1-2H3 |
InChI Key |
XKQPNYPZQUWSTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C#N)N(C)C2CCCC2 |
Origin of Product |
United States |
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